N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11504457 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
One study focused on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to this compound, aiming to evaluate their antirhinovirus agents. The research outlined the stereospecific synthesis process and the antiviral activity of these compounds, highlighting the chemical strategies used to achieve the desired E-isomer without the need for reverse-phase preparative HPLC separation before evaluating antiviral activity (Hamdouchi et al., 1999).
Complexation Properties with Lanthanides
Another study investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (a related compound) with trivalent lanthanides. It revealed that one or two molecules of the compound coordinate with lanthanide ions as a tridentate ligand via two nitrogen atoms and one oxygen atom in the amide group. The study also discussed the stability of these complexes, noting a decrease in stability with heavier lanthanides due to steric hindrance (Kobayashi et al., 2019).
Anticandidal Activity
Research into the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for anticandidal activity identified new hydrazide derivatives that were tested against various strains of Candida. This study provided insight into the potential of these compounds as anticandidal agents, with some derivatives showing promising activity against specific Candida strains (Kaplancıklı et al., 2008).
Synthesis and Structural Characterization
Further research into the synthesis of imidazo[1,2-a]pyridine-based compounds explored their fluorescent properties, aiming to discover novel fluorescent organic compounds. The study synthesized derivatives and analyzed their fluorescent properties, contributing to the understanding of how substituents affect the fluorescent characteristics of these compounds (Tomoda et al., 1999).
Mechanism of Action
The mechanism of action of “N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide” would depend on its specific biological target. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c1-25-14-4-3-12(18(19,20)21)8-13(14)24-16(25)9-23-17(27)11-2-5-15-22-6-7-26(15)10-11/h2-8,10H,9H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWKIXRPTTWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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